molecular formula C22H20N4O2 B3012690 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide CAS No. 862810-68-2

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide

Cat. No. B3012690
CAS RN: 862810-68-2
M. Wt: 372.428
InChI Key: KLQNXTCXXUFIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide” is a complex organic compound that contains an imidazo[1,2-a]pyrimidine core, which is a type of heterocyclic compound . This core is often found in pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic core. The imidazo[1,2-a]pyrimidine core would contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the imidazo[1,2-a]pyrimidine core and the other functional groups present in the molecule. The reactivity of these types of compounds can be quite diverse .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyrimidines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of these scaffolds is a key strategy for constructing derivatives with potential therapeutic applications .

Radical Reactions and Catalysis

Recent advances have been made in the direct functionalization of imidazo[1,2-a]pyrimidines through radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies, which are essential for creating complex molecules with high precision .

Medicinal Chemistry

The imidazo[1,2-a]pyrimidine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry. It serves as a core structure for the development of new therapeutic agents .

Material Science

This compound is also useful in material science because of its structural character. Its synthesis from easily available chemicals is desirable due to its tremendous use in various branches of chemistry, including the development of new materials .

Luminescent and Optoelectronic Applications

Imidazo[1,2-a]pyrimidine derivatives show great potential in areas like optoelectronic devices and sensors. They have been reported in technological applications such as emitters for confocal microscopy and imaging .

Antimicrobial Activity

The antimicrobial evaluation of novel imidazo[1,2-a]pyrimidine derivatives has shown promising results. The antibacterial and antifungal activities of these compounds have been measured, indicating their potential use in developing new antimicrobial agents .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)21(27)24-18-12-16(5-6-20(18)28-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQNXTCXXUFIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.